4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Catalog No.
S12201185
CAS No.
M.F
C8H5IN2O2
M. Wt
288.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Product Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

FDIZUDFVROKORI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)C(=O)O

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure, which incorporates an iodine atom at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C8_8H5_5IN2_2O2_2, with a molecular weight of approximately 288.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) involved in various cancers .

The chemical reactivity of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, forming salts or esters. Moreover, the presence of the iodine atom allows for nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles under appropriate conditions. This compound may also undergo electrophilic aromatic substitution due to its aromatic character, particularly at the pyridine ring.

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits significant biological activity as a potent inhibitor of FGFRs. Research indicates that derivatives of this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells. Specifically, one derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, highlighting its effectiveness in targeting cancer pathways . Furthermore, the compound has shown promise in inhibiting cell migration and invasion, making it a candidate for further development in cancer therapy.

Several synthetic routes have been explored for the preparation of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Common methods include:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole derivatives, cyclization can be achieved through various conditions involving electrophilic iodination.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carboxylation reactions on suitable precursors.
  • Functionalization: Post-synthetic modifications allow for the introduction of iodine at the desired position through halogenation techniques.

These methods often require careful control of reaction conditions to optimize yields and purity.

The primary applications of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid lie in pharmaceutical development and research. Its role as an FGFR inhibitor positions it as a potential therapeutic agent for treating various cancers, particularly those characterized by aberrant FGFR signaling pathways. Additionally, it serves as a valuable building block in organic synthesis for developing novel pyrrolo[2,3-b]pyridine derivatives with enhanced biological properties.

Studies investigating the interactions of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with biological targets have focused on its binding affinity to FGFRs. These studies typically employ techniques such as molecular docking simulations and biochemical assays to elucidate the mechanism of action and specificity towards FGFR isoforms. Furthermore, research into its interactions with other cellular pathways may reveal additional therapeutic potentials.

Several compounds share structural similarities with 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, including:

Compound NameStructure TypeUnique Features
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidChlorinated derivativeContains chlorine instead of iodine at another position
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acidNon-halogenated derivativeLacks halogen substituents; different biological activity
4-Iodo-1H-pyrrolo[2,3-b]pyridin-3-oneKetone derivativeContains a carbonyl group instead of a carboxylic acid

These compounds are notable for their varied biological activities and potential applications in medicinal chemistry. The unique combination of iodine substitution and carboxylic functionality in 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid distinguishes it from these analogs and enhances its therapeutic profile against specific cancer targets.

Traditional Heterocyclic Annulation Approaches

Madelung-Type Cyclization Strategies for Pyrrolopyridine Core Formation

The Madelung cyclization remains a cornerstone for constructing the pyrrolo[2,3-b]pyridine scaffold. This method involves intramolecular cyclization of N-(2-pyridyl)acetophenone derivatives under strongly basic conditions (e.g., NaH or KOtBu in refluxing DMF). For 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, pre-functionalization of the pyridine ring with an iodine atom at position 4 is critical. Researchers have achieved this by starting with 3-iodo-2-aminopyridine, which undergoes condensation with α-keto esters to install the carboxylic acid moiety. Typical reaction conditions involve temperatures of 120–140°C and yields of 55–70%, though competing side reactions at the electron-rich pyrrole nitrogen often necessitate careful stoichiometric control.

Fischer Indole Synthesis Adaptations for Carboxylic Acid Functionalization

Adaptations of the Fischer indole synthesis enable simultaneous formation of the pyrrolopyridine core and introduction of the carboxylic acid group. By reacting phenylhydrazine derivatives with 4-iodopyridine-3-carbaldehydes under acidic conditions (HCl/AcOH, 80°C), the cyclocondensation proceeds via -sigmatropic rearrangement. The carboxylic acid functionality is introduced either through oxidation of a pre-installed aldehyde group (using KMnO₄ in H₂SO₄) or via hydrolysis of nitrile intermediates. For example, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes basic hydrolysis (6M NaOH, 90°C, 18 hr) to yield the target carboxylic acid with 74% efficiency.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Iodination at the 4-Position

Palladium catalysis has revolutionized regioselective iodination strategies. A breakthrough method involves decarbonylative iodination of aryl carboxylic acids using Pd/Xantphos catalysts and 1-iodobutane as the iodine source. For pyrrolo[2,3-b]pyridine derivatives, in situ activation of the carboxylic acid to the acid chloride (via SOCl₂) precedes palladium-catalyzed iodination. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(OAc)₂/Xantphos82%
Temperature110°CMax efficiency
Iodide Source1-Iodobutane (3 equiv)78% conversion
SolventTolueneMinimal byproducts

This method avoids stoichiometric metal waste and enables iodination of complex substrates like adapalene derivatives.

Ruthenium-Catalyzed Direct C-H Functionalization Approaches

While less explored than palladium systems, ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) facilitate direct C-H iodination at the 4-position. Using N-iodosuccinimide (NIS) as the iodinating agent and AgOAc as an oxidant, this method achieves 68% yield under mild conditions (80°C, DCE solvent). The carboxylic acid group at position 3 directs iodination via ortho-metallation, ensuring high regioselectivity.

Solid-Phase Synthesis Techniques for Parallel Derivative Production

Solid-phase synthesis on Wang resin enables high-throughput production of 4-iodo-pyrrolopyridine derivatives. The resin-bound 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes on-resin iodination using ICl in DCM (0°C, 2 hr), followed by cleavage with TFA/H₂O (95:5). This approach achieves 85% purity without chromatography, facilitating rapid SAR studies.

Electrophilic Substitution Patterns on the Pyrrolopyridine Scaffold

Regioselective Halogenation Beyond Iodo-Substitution

The fused pyrrolopyridine system demonstrates distinct regioselectivity in electrophilic halogenation reactions. While the parent 1H-pyrrolo[2,3-b]pyridine undergoes halogenation predominantly at the 3-position [1], the presence of the 4-iodo and 3-carboxylic acid substituents in this compound alters electronic density distribution, redirecting electrophiles to alternative sites.

Phosphine-mediated halogenation strategies, originally developed for pyridines [2], offer potential for selective substitutions. Computational studies reveal that electron-deficient phosphine reagents form reactive intermediates at the 4-position of pyridines via a stepwise S~N~Ar mechanism [2]. Applied to the pyrrolopyridine scaffold, this approach could enable halogenation at the 2- or 6-positions, though steric interactions between the 4-iodo group and phosphine ligand may necessitate reagent optimization.

Table 1: Comparative Halogenation Methods for Pyrrolopyridine Derivatives

HalogenReagent SystemTemperature (°C)RegioselectivityYield (%)
ClNCS/FeCl₃252-Position78
BrNBS/DMF0-55-Position65
FSelectfluor®/AgOTf806-Position42

Electrophilic fluorination proves particularly challenging due to competing decomposition pathways observed in phosphorane intermediates [2]. Microwave-assisted reactions using Selectfluor® show modest success at the 6-position when conducted in acetonitrile with silver triflate catalysis.

Mannich Reaction Pathways for Aminoalkyl Derivative Synthesis

Mannich reactions with 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid require careful pH control to balance the nucleophilicity of the aromatic system with the stability of the carboxylic acid group. In situ generation of the carboxylate anion (pH 8-9) facilitates aminoalkylation at the 2-position through resonance-assisted charge distribution.

Reaction with formaldehyde and piperidine in ethanol/water (4:1) at 60°C for 12 hours yields the 2-(piperidin-1-ylmethyl) derivative with 73% efficiency [1]. The iodine substituent exerts minimal steric hindrance due to its position antiperiplanar to the reaction site.

Carboxylate Group Modification Chemistry

Esterification and Amidation Reaction Optimization

Esterification of the 3-carboxylic acid group follows a modified azeotropic protocol using alkane sulfonic acid catalysts [4]. Optimal conditions employ:

  • 1.5 equivalents n-octanol
  • 0.05 mol% methanesulfonic acid
  • Toluene solvent with Dean-Stark trap
  • 48-hour reflux at 135°C

This method achieves 89% conversion to the n-octyl ester with <2% diastereomer formation. Amidation proceeds efficiently via mixed carbonic anhydride intermediates, using isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

Table 2: Carboxylate Derivative Reaction Parameters

Derivative TypeCoupling ReagentSolventTemp (°C)Time (h)Yield (%)
Methyl EsterH₂SO₄ (cat.)MeOH652495
Benzyl AmideEDC/HOBtDMF251882
Glycinyl Conj.DCC/NHSCH₂Cl₂0→253668

Coordination Complex Formation Through Carboxylic Acid Chelation

The carboxylate group demonstrates strong chelating capability with transition metals. X-ray crystallographic analysis reveals three coordination modes:

  • Monodentate binding through deprotonated oxygen
  • Bridging bidentate between two metal centers
  • Tridentate coordination incorporating pyridine nitrogen

Reaction with Cu(II) acetate in aqueous ethanol produces a binuclear complex with the formulation [Cu₂(L)₄(H₂O)₂]·2H₂O (L = deprotonated ligand). Magnetic moment measurements (μ~eff~ = 1.73 BM) indicate antiferromagnetic coupling between copper centers.

The pyrrolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating remarkable versatility in targeting multiple kinase families. Research has consistently shown that derivatives of this core structure can achieve potent inhibitory activity against various receptor tyrosine kinases and serine threonine kinases through different binding mechanisms [1] [2].

Table 1: Kinase Inhibitory Activities of Pyrrolopyridine Derivatives

Compound SeriesTarget KinaseIC50 Values (nM)Structural FeaturesReference
Pyrrolo[3,2-c]pyridine derivativesFMS kinase30-96Diarylamide and diarylurea modifications [1]
C-5 pyrazole-substituted derivativesJAK110-20 fold selectivity over JAK2Pyrazole group at C-5 position [2]
Pyrrolopyrimidine derivativesENPP125.0Piperidine quaternary center [3]
Pyrrolo[2,3-b]pyridine derivativesFGFR1-47-712Various substitution patterns [4]

The structure-activity relationship data reveals that pyrrolopyridine derivatives achieve kinase selectivity through specific molecular interactions. The bicyclic nitrogen-containing core typically serves as the hinge-binding motif, forming essential hydrogen bonds with the backbone atoms of the kinase hinge region. This interaction pattern mimics the adenine portion of adenosine triphosphate, enabling these compounds to compete effectively for the adenosine triphosphate binding site [1] [4].

Comprehensive kinase profiling studies have demonstrated that substitution patterns on the pyrrolopyridine core significantly influence both potency and selectivity profiles. For instance, compounds bearing benzamido moieties at position 4 of the pyrrolopyridine nucleus showed enhanced potency compared to primary amino analogues, suggesting that occupancy of hydrophobic pockets with aromatic substituents contributes to improved binding affinity [1]. However, this structure-activity relationship is not universally applicable, as some amino analogues demonstrated superior activity compared to their benzamido counterparts, indicating the importance of specific molecular environments within different kinase active sites.

Structure-Activity Relationships in Fibroblast Growth Factor Receptor Inhibitor Design

The development of fibroblast growth factor receptor inhibitors has been significantly advanced through systematic structure-activity relationship studies of pyrrolopyridine derivatives. These investigations have revealed critical molecular features that govern both potency and selectivity for fibroblast growth factor receptor subtypes [5] [6] [4].

Molecular docking studies of pyrrolopyridine-based fibroblast growth factor receptor inhibitors have identified key binding interactions that drive inhibitory activity. The pyrrolo[2,3-b]pyridine core forms hydrogen bonds with the hinge region residue Ala564, serving as the primary anchor point for these inhibitors within the adenosine triphosphate binding site. Additionally, the phenyl ring portion of these molecules typically occupies the hydrophobic pocket near the gatekeeper residue, forming favorable van der Waals interactions that contribute to binding affinity [7].

Table 2: Structure-Activity Relationships for Fibroblast Growth Factor Receptor Inhibitor Design

Structural ModificationImpact on ActivityMechanistic BasisSelectivity Effect
3,5-dimethoxyphenyl substitutionEnhanced potency (10-100 fold)Occupies hydrophobic pocketIncreased fibroblast growth factor receptor selectivity
Alkyne linker incorporation200-fold activity increaseExtended molecular geometryImproved selectivity over other kinases
Cyclic urea scaffoldHigh nanomolar potencyConformational constraintEnhanced selectivity profile
Halogen substitution patternsVariable effectsElectronic modulationKinase family selectivity

The incorporation of specific substituents has proven crucial for achieving fibroblast growth factor receptor selectivity. The 3,5-dimethoxyphenyl group has been consistently identified as a key pharmacophore in successful fibroblast growth factor receptor inhibitors, including all Food and Drug Administration-approved compounds in this class. This substitution pattern appears to optimize interactions with the unique hydrophobic pocket present in fibroblast growth factor receptor active sites, distinguishing these enzymes from other kinase families [8] [9].

Advanced structural optimization studies have revealed that the geometry of connecting groups significantly influences inhibitory activity. For example, direct bond connections between the pyrrolopyridine core and the 3,5-dimethoxyphenyl group resulted in modest activity improvements, while alkyne linkers provided dramatic enhancements in potency. This observation suggests that the extended, linear geometry of the alkyne functionality correctly positions the terminal aromatic ring within the fibroblast growth factor receptor binding pocket [9].

The development of irreversible fibroblast growth factor receptor inhibitors has introduced additional complexity to structure-activity relationships. These compounds typically incorporate electrophilic warheads, such as acrylamide groups, that form covalent bonds with cysteine residues in the kinase active site. The positioning and reactivity of these electrophilic centers must be carefully balanced to achieve selectivity while maintaining sufficient reactivity for covalent modification [5] [6].

Ectonucleotide Pyrophosphatase Phosphodiesterase 1 Inhibition Mechanisms Through Computational Docking Studies

Computational docking studies have provided detailed insights into the molecular mechanisms by which pyrrolopyridine derivatives inhibit ectonucleotide pyrophosphatase phosphodiesterase 1, revealing specific binding modes and interaction patterns that contribute to inhibitory activity [3] [10] [11].

The active site of ectonucleotide pyrophosphatase phosphodiesterase 1 presents a unique binding environment characterized by multiple metal coordination sites and distinct hydrophobic pockets. Docking analyses of pyrrolopyrimidine and pyrrolopyridine derivatives have identified several key interaction patterns that correlate with experimental inhibitory potencies. The most potent compounds typically form hydrogen bonds with catalytic residues while simultaneously engaging in favorable hydrophobic interactions with surrounding amino acid side chains [3].

Table 3: Ectonucleotide Pyrophosphatase Phosphodiesterase 1 Inhibitor Binding Interactions

Compound ClassKey InteractionsBinding Energy (kcal/mol)Experimental IC50 (nM)
Pyrrolopyrimidine 18pHydrogen bonds with Lys295, π-π with Tyr340-27.1825.0
Spiropiperidine derivativesWater-mediated hydrogen bonds-19.7360.5
Piperidine quaternary centerEnhanced hydrophobic contactsVariable25.0-3323
Flavonoid glycosidesMultiple hydrogen bond network-27.18 to -19.73Predicted active

Molecular dynamics simulations have further elucidated the binding mechanisms of ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, revealing that successful compounds maintain stable interactions throughout the simulation period. The pyrrolopyrimidine core typically adopts a planar conformation that maximizes π-π stacking interactions with aromatic residues such as Tyr340 and Phe257. Additionally, the positioning of substituents on the heterocyclic core significantly influences the formation of hydrogen bond networks with polar residues in the active site [11].

Structure optimization studies have demonstrated that modifications to the piperidine linker region dramatically affect inhibitory potency. The introduction of quaternary centers in the piperidine ring enhanced ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitory activity, with compound 18p achieving an IC50 value of 25.0 nanomolar. This enhancement appears to result from improved conformational stability and enhanced hydrophobic interactions with the enzyme active site [3].

The computational analysis of binding free energies has provided quantitative insights into the thermodynamic factors governing ectonucleotide pyrophosphatase phosphodiesterase 1 inhibition. Molecular mechanics generalized born surface area calculations have shown that the most potent inhibitors achieve binding energies in the range of -19 to -27 kilocalories per mole, with the most favorable interactions resulting from a combination of electrostatic and van der Waals contributions [11].

Virtual screening approaches based on these computational models have successfully identified novel ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors from natural product databases. The screening of flavonoid compounds led to the identification of glycoside derivatives with predicted superior activity compared to the natural product myricetin, demonstrating the utility of structure-based drug design approaches for this target [11].

Antibacterial Agent Development via Target-Specific Modifications

The development of pyrrolopyridine derivatives as antibacterial agents has emerged as a promising area of research, with multiple studies demonstrating potent activity against both gram-positive and gram-negative bacterial strains through various mechanisms of action [12] [13] [14].

High-throughput screening programs have identified pyrrolopyridine scaffolds as novel antibacterial agents with unique mechanisms of action. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives demonstrated significant antibacterial activity during extensive screening using double-reporter systems, with the most active compounds achieving minimum inhibitory concentration values of 3.35 micrograms per milliliter against Escherichia coli [12].

Table 4: Antibacterial Activity of Pyrrolopyridine Derivatives

Compound SeriesTarget OrganismMIC Values (μg/mL)Mechanism of ActionSelectivity Profile
5-oxo-4H-pyrrolo[3,2-b]pyridineE. coli3.35Translation inhibitionLow cytotoxicity
Halogenated pyrrolopyrimidinesS. aureus1-8Multiple targetsKinase selectivity
Pyrrolo[3,4-c]pyridine-3-onesM. tuberculosis<25 μMInhA enzyme inhibitionAntimycobacterial specific
Pyrrolamide derivativesS. aureus4DNA gyrase inhibitionBroad spectrum potential

The mechanism of action studies have revealed that different pyrrolopyridine derivatives target distinct cellular processes in bacterial cells. Some compounds appear to interfere with protein translation, as evidenced by low Katushka2S signal in reporter assays, while others may target essential enzymes involved in cell wall synthesis or deoxyribonucleic acid replication [12].

Antimycobacterial activity represents a particularly promising application for pyrrolopyridine derivatives. Pyrrolo[3,4-c]pyridine-3-one derivatives have been developed as inhibitors of enoyl-acyl carrier protein reductase, a key enzyme in the type two fatty acid biosynthesis pathway of Mycobacterium tuberculosis. These compounds achieved minimum inhibitory concentration values below 25 micromolar and IC50 values in the range of 4.5 to 9.5 micromolar against the target enzyme [13].

Structure-activity relationship studies for antibacterial pyrrolopyridine derivatives have identified several key structural features that influence antimicrobial potency. The presence of halogen substituents, particularly bromine and iodine, significantly enhances antibacterial activity. Halogenated pyrrolopyrimidines with bromo or iodo substitutions in the 4-benzylamine group achieved minimum inhibitory concentration values of 8 milligrams per liter against Staphylococcus aureus [15].

The development of combination therapies has shown promising results for pyrrolopyridine-based antibacterial agents. When combined with antimicrobial peptides such as betatide, the most potent pyrrolopyrimidine derivatives experienced four-fold lower minimum inhibitory concentration values, achieving minimum inhibitory concentration values of 1 to 2 milligrams per liter. This synergistic effect suggests potential for combination therapeutic approaches that could reduce the development of bacterial resistance [15].

Target-specific modifications have been explored to enhance the selectivity and potency of pyrrolopyridine antibacterial agents. Modifications to the pyrrole ring system, including the introduction of electron-withdrawing groups such as chlorine atoms, have been shown to increase hydrophobic interactions in enzyme binding pockets and enhance hydrogen bond formation with critical active site residues. These modifications can significantly improve antibacterial potency while maintaining acceptable selectivity profiles [14].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

287.93957 g/mol

Monoisotopic Mass

287.93957 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types